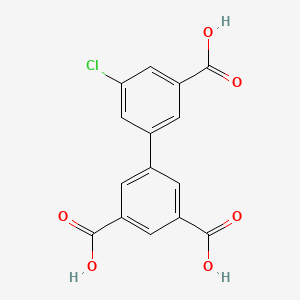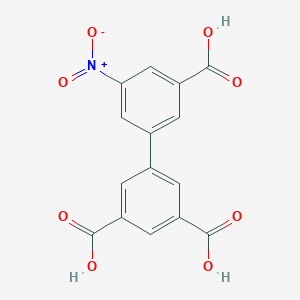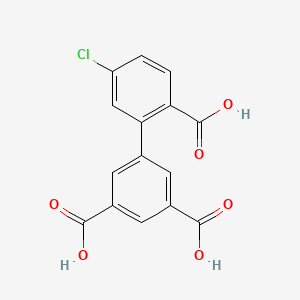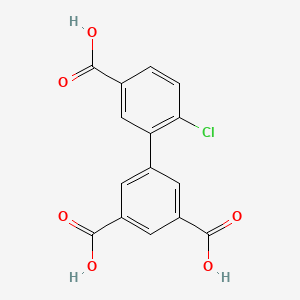
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid (3,5-DCPA) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 140-141°C and a molecular weight of 290.25 g/mol. 3,5-DCPA is a versatile compound, with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block for pharmaceuticals. It is also used as a fluorescent dye in cell imaging and as a substrate for enzyme assays. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is also used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
Mecanismo De Acción
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a carboxylic acid, which can be deprotonated by a base or an enzyme. The deprotonated 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can then interact with other molecules, such as proteins, DNA, or other organic compounds. The interaction between 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and these molecules can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can act as a chelating agent, binding to metals such as iron, copper, and zinc and preventing them from causing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively non-toxic compound, making it safe to use in experiments. However, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be unstable in some conditions, and it can react with other compounds, making it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs. It could also be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new fluorescent dyes for cell imaging. Finally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new enzyme assays for the study of biochemical processes.
Métodos De Síntesis
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by reacting 3-bromo-5-trifluoromethylbenzoic acid with 3,5-dicarboxybenzaldehyde in the presence of a base. The reaction yields a mixture of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and 3,5-dicarboxybenzyl alcohol, which can be separated by column chromatography. The reaction can also be catalyzed by an acid, such as p-toluenesulfonic acid.
Propiedades
IUPAC Name |
5-[3-carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O6/c17-16(18,19)12-5-8(3-11(6-12)15(24)25)7-1-9(13(20)21)4-10(2-7)14(22)23/h1-6H,(H,20,21)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDVTLSPZYIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691901 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261988-94-6 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%](/img/structure/B6410324.png)
![3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410331.png)